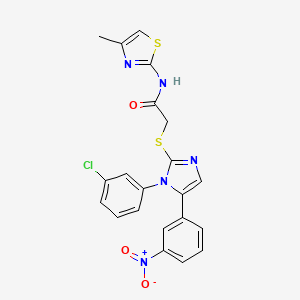
N-(2,4-difluorophenyl)-4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,4-difluorophenyl)-4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H21F2N7O and its molecular weight is 425.444. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-difluorophenyl)-4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-difluorophenyl)-4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolic Pathways and Antineoplastic Applications
Metabolism of Flumatinib in Chronic Myelogenous Leukemia (CML) Patients : A study focused on identifying the metabolites of Flumatinib, an antineoplastic tyrosine kinase inhibitor, in CML patients to understand its main metabolic pathways. This research revealed 34 metabolites, including primary ones through N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis. The parent drug was the main form recovered, indicating its stability and metabolic pathways in human plasma, urine, and feces (Gong et al., 2010).
Chemical Synthesis and Derivatives
Condensation with α, ω-Dibromoalkanes : Research on the condensation of 2-aminofluorene with α,ω-dibromoalkanes in the presence of calcium hydroxide or sodium ethoxide produced N, N′-(2-fluorenyl) derivatives, expanding the synthetic applications and demonstrating versatile routes for derivative synthesis (Barak, 1968).
Anti-Inflammatory and Analgesic Agents
Novel Benzodifuranyl; 1,3,5-Triazines; 1,3,5-Oxadiazepines; and Thiazolopyrimidines : This study synthesized new compounds with significant inhibitory activity on COX-2 selectivity, demonstrating analgesic and anti-inflammatory activities. These findings suggest potential for developing new therapeutics targeting inflammation and pain management (Abu‐Hashem et al., 2020).
Pharmacological Properties
Pharmacological Properties of 4-Piperazino-5-Methylthiopyrimidines : A series of new 4-piperazinopyrimidines with a methylthio substituent were synthesized, exhibiting antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties, highlighting their diverse pharmacological potential (Mattioda et al., 1975).
Anti-Angiogenic and DNA Cleavage Activities
Anti-Angiogenic and DNA Cleavage Studies : Novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and showed significant anti-angiogenic and DNA cleavage activities, suggesting their utility as anticancer agents by inhibiting blood vessel formation and interacting with DNA (Kambappa et al., 2017).
properties
IUPAC Name |
N-(2,4-difluorophenyl)-4-[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N7O/c1-14-25-19(28-18-4-2-3-7-24-18)13-20(26-14)29-8-10-30(11-9-29)21(31)27-17-6-5-15(22)12-16(17)23/h2-7,12-13H,8-11H2,1H3,(H,27,31)(H,24,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAYTPMSDSBFTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)NC3=C(C=C(C=C3)F)F)NC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({2-[(Tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)propanoic acid](/img/structure/B2840437.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide](/img/structure/B2840444.png)
![4-methyl-octahydro-2H-pyrido[4,3-b]morpholine](/img/structure/B2840446.png)







![1-[(4-bromobenzyl)oxy]-6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2840456.png)
